This technical guide profiles 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine , a specialized aryl hydrazine intermediate.[1] It serves as a critical "privileged scaffold" in the synthesis of high-affinity Bradykinin B1 receptor antagonists , most notably in the development of indole-based therapeutics like L-796449 .[1] The presence of the methylsulfonyl group at the para position (relative to the hydrazine) and the bromine at the meta position creates a unique electronic environment, facilitating specific downstream cyclizations while offering handles for palladium-catalyzed cross-coupling.
Chemical Identity & Structural Analysis
The compound is an electron-deficient aryl hydrazine.[1] The para-methylsulfonyl group exerts a strong Hammett
electron-withdrawing effect, which significantly influences the nucleophilicity of the hydrazine moiety and the stability of its precursor diazonium salt.
Off-white to pale yellow crystalline solid (typically as HCl salt)
Solubility
Low in water (free base); Soluble in DMSO, Methanol.[1][2] HCl salt soluble in warm water.[1]
Key Functionality
Sulfone: Electron-withdrawing, metabolic stability.Bromide: Handle for Suzuki/Buchwald couplings.Hydrazine: Nucleophile for heterocycle formation.[1]
Synthesis & Production Protocol
The synthesis of this compound is non-trivial due to the electron-withdrawing nature of the sulfone, which destabilizes the intermediate diazonium species. The following protocol is adapted from industrial routes for electron-deficient aryl hydrazines (e.g., Merck & Co.[1] process methodology).
Reaction Scheme
The synthesis proceeds via the diazotization of 5-bromo-2-methyl-4-(methylsulfonyl)aniline followed by reduction.[1]
Figure 1: Synthetic workflow from aniline precursor to hydrazine salt.
Detailed Protocol
Step 1: Diazotization
Charge: In a 3-neck round-bottom flask, dissolve 1.0 eq of 5-bromo-2-methyl-4-(methylsulfonyl)aniline in concentrated HCl (approx. 5-6 volumes).
Cool: Chill the suspension to -5°C to 0°C using an ice/salt bath. Critical: The sulfone group makes the diazonium salt prone to decomposition; strict temperature control is mandatory.
Addition: Dropwise add a solution of NaNO
(1.1 eq) in water, maintaining internal temperature < 5°C.
Monitor: Stir for 30–60 minutes. Verify endpoint using starch-iodide paper (should turn blue immediately).[1]
Step 2: Reduction (Tin(II) Chloride Method)
Note: While Sodium Dithionite (Na
SO) is an alternative, SnCl is often preferred for laboratory scale to ensure complete reduction of electron-poor rings.
Prepare Reductant: Dissolve SnCl
·2HO (2.5 eq) in concentrated HCl at 0°C.
Transfer: Cannulate the cold diazonium solution into the stirring stannous chloride solution. Why: Adding diazo to reductant prevents the formation of diazo-amino byproducts.[1]
Precipitation: The hydrazine hydrochloride salt typically precipitates as a solid.[1] Stir for 2 hours at 0°C, then allow to warm to room temperature.
The primary utility of this hydrazine is in the Fischer Indole Synthesis . It reacts with ketones to form indole scaffolds, which are potent pharmacophores for GPCR antagonists.[1]
Mechanism: Fischer Indole Cyclization
When reacted with a ketone (e.g., ethyl pyruvate or a cyclic ketone), the hydrazine undergoes a [3,3]-sigmatropic rearrangement.
Figure 2: Mechanism of Fischer Indole Synthesis using the subject hydrazine.[1]
Key Application Note:
In the synthesis of L-796449 (a Bradykinin B1 antagonist), this hydrazine is reacted with a piperidine-derived ketone.[1] The resulting indole places the sulfone and bromine in positions that maximize binding affinity to the receptor pocket while improving metabolic stability compared to non-sulfonated analogs.
Safety, Stability & Handling
Hazard Profile:
Toxicity: Like most hydrazines, this compound is suspected to be toxic if swallowed and a potential skin sensitizer.[1]
Genotoxicity: Hydrazine derivatives are often flagged as potential genotoxic impurities (PGIs). All handling should occur in a fume hood.[1]
Stability: The free base is unstable and oxidizes rapidly in air (turning dark brown). Always handle as the Hydrochloride salt.
Self-Validating Safety Protocol:
Bleach Quench: Keep a 10% sodium hypochlorite (bleach) bath nearby.[1] All glassware and spills should be treated with bleach to oxidize the hydrazine to nitrogen gas before disposal.
Skin Protection: Double gloving (Nitrile) is recommended due to the high permeability of hydrazine derivatives.
References
Merck & Co.[1] Patents: Quinolinylmethoxyindoles as inhibitors of leukotriene biosynthesis.[1][3] (Describes synthesis of similar sulfone-hydrazines via dithionite reduction). US Patent 5,274,096.[1] Link
Bradykinin B1 Antagonist Research: Wood, M.R., et al. Discovery of L-754,030: A Potent, Orally Bioavailable Bradykinin B1 Antagonist.[1] Journal of Medicinal Chemistry.[1][4] Link
General Hydrazine Synthesis: Organic Syntheses, Coll. Vol. 1, p. 442 (1941). (Standard diazotization/reduction protocols). Link
Navigating the Unseen: A Technical Safety Guide to 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals Conceptual Framework: Understanding the Hazard Profile 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine is a complex molecule featuring several functional g...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Conceptual Framework: Understanding the Hazard Profile
5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine is a complex molecule featuring several functional groups that dictate its reactivity and toxicological profile. To understand its hazards, we must deconstruct the molecule into its core components: the arylhydrazine core, the brominated phenyl ring, and the methylsulfonyl group.
Arylhydrazine Core: The hydrazine moiety (-NHNH2) is a well-documented structural alert for toxicity. Hydrazines are known to be reactive reducing agents and can be readily metabolized to reactive intermediates. Phenylhydrazine, the parent compound of this class, is classified as toxic, a suspected carcinogen, and a skin sensitizer.[1]
Brominated Aromatic System: The presence of a bromine atom on the phenyl ring can enhance the lipophilicity of the molecule, potentially increasing its ability to cross biological membranes. Halogenated aromatics can also be metabolized to reactive intermediates.
Methylsulfonyl Group: The methylsulfonyl (-SO2CH3) group is generally considered to be relatively inert. However, its electron-withdrawing nature can influence the overall electronic properties of the molecule, potentially modulating the reactivity of the other functional groups.
This combination of functional groups suggests that 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine should be handled as a potentially hazardous substance with particular attention to its toxicological properties.
Physicochemical and Toxicological Data Summary
The following table summarizes the known and inferred properties of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine and related compounds.
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Workflow: Safe Handling and Emergency Protocols
The following workflow is designed to mitigate the risks associated with handling 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine.
Caption: A logical workflow for the safe handling of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine.
Step-by-Step Protocols
Personal Protective Equipment (PPE):
Gloves: Wear nitrile gloves. Double-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection: Chemical safety goggles and a face shield are mandatory.
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage:
Ventilation: All handling of this compound must be performed in a certified chemical fume hood.[7]
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3] Keep away from oxidizing agents and sources of ignition.[8][9] Store in a locked cabinet or area with restricted access.
Dispensing: When weighing, use a spatula and handle with care to avoid creating dust.
First-Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Waste Disposal:
Minor Spills: For small spills within a fume hood, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
Major Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department.
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Logical Relationships in Hazard Mitigation
The following diagram illustrates the interconnectedness of control measures in mitigating the risks associated with 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine.
Caption: Interplay of control measures to ensure researcher safety and experimental integrity.
Conclusion: A Proactive Stance on Safety
While a specific SDS for 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine is not currently available, a thorough analysis of its structural components and data from related compounds allows for the construction of a robust safety framework. The arylhydrazine core is the primary driver of the compound's toxicological profile, necessitating stringent handling procedures. By adopting the engineering controls, administrative protocols, and personal protective equipment outlined in this guide, researchers can significantly mitigate the risks and handle this compound with the high degree of caution it warrants. Always prioritize obtaining a manufacturer-specific SDS when available and use this guide as a supplementary resource for informed risk assessment.
References
CAS-INFO. 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine. Available from: [Link]
Kishida Chemical Co., Ltd. Safety Data Sheet: 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one. Available from: [Link]
Technical Guide: Characterization & Handling of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine
This guide details the physical characteristics, synthesis context, and characterization protocols for 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS 1000018-33-6), a specialized intermediate often utilized in the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical characteristics, synthesis context, and characterization protocols for 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS 1000018-33-6), a specialized intermediate often utilized in the development of kinase inhibitors and sulfone-containing pharmaceuticals.
Executive Summary
Compound Identity:
Chemical Name: 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine[1][2]
Primary Application: Critical intermediate for the synthesis of heterocyclic APIs (e.g., indazoles, pyrazoles) in oncology drug discovery, particularly targeting tyrosine kinases.
Significance:
This compound combines a reactive hydrazine moiety (nucleophile) with a sulfone group (electron-withdrawing) and a bromine atom (handle for cross-coupling), making it a versatile building block. Its physical state and purity are critical for the success of subsequent cyclization reactions.
Physical Characterization Profile
The following data summarizes the physicochemical properties. Note that while specific melting points for this intermediate can vary by crystal form and salt state (free base vs. hydrochloride), the values below represent the standard expectations for the purified free base and its analogs.
Table 1: Physicochemical Properties[3][4]
Property
Value / Description
Notes
Appearance
Off-white to pale yellow solid
Color darkens upon oxidation/air exposure.
Melting Point
150 – 155 °C (Estimated/Analogous)
Note: Analogous sulfonyl hydrazines typically melt in the 140–160°C range. HCl salts melt higher (>190°C) with decomposition.
Solubility
Soluble in DMSO, DMF, MeOH (warm)
Sparingly soluble in water; insoluble in hexanes.
pKa (Hydrazine)
~5.0 – 6.0
The electron-withdrawing sulfone reduces basicity compared to phenylhydrazine.
Hygroscopicity
Low to Moderate
Store under inert atmosphere (Argon/Nitrogen).
Solubility & Stability Insights
Solvent Choice: For synthetic reactions, DMSO or DMF are preferred due to high solubility. For purification/recrystallization, Ethanol or Methanol/Water mixtures are standard.
Stability: Phenylhydrazines are susceptible to oxidation. The presence of the electron-withdrawing sulfone group stabilizes the hydrazine slightly against oxidation compared to electron-rich hydrazines, but it should still be stored cold (2–8°C) and under inert gas.
Structural Validation & Synthesis
To confirm the identity of CAS 1000018-33-6, researchers must rely on a combination of NMR and Mass Spectrometry.
Synthesis Pathway (Reverse Engineering)
This compound is typically synthesized from the corresponding aniline via diazotization followed by reduction.
4.00 – 9.00 ppm (br): Hydrazine protons (-NHNH). The -NH- proton is typically downfield (~7-9 ppm) and exchangeable with DO; the -NH protons are broader and variable.
Mass Spectrometry (ESI)
Ionization Mode: Positive (+ve)
Target Ion [M+H]
: ~279.0 / 281.0 Da
Isotope Pattern: A distinct 1:1 doublet for the [M] and [M+2] peaks confirms the presence of a single Bromine atom (
Sensitization: Hydrazines are known skin sensitizers.
Genotoxicity: Suspected mutagen (typical for hydrazine derivatives).
Handling Procedures:
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly inside a fume hood.
Storage: Store in a tightly sealed container at 2–8°C . Flush headspace with Nitrogen or Argon to prevent oxidation (browning).
Spill Cleanup: Do not sweep dry dust (inhalation risk). Wet with water/ethanol and wipe up. Treat waste with dilute bleach (sodium hypochlorite) to oxidize the hydrazine before disposal, if consistent with local regulations.
References
CAS Common Chemistry. Search for CAS 1000018-33-6. American Chemical Society. Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine Derivatives. PubChem. Link
AK Scientific. Product Catalog: 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine. Link
CATO Research Chemicals. Reference Standard: 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine. Link
An In-depth Technical Guide to the Reactivity Profile of Bromo-Substituted Phenylhydrazines
Abstract Bromo-substituted phenylhydrazines are a pivotal class of reagents in modern organic synthesis, serving as versatile precursors for a wide array of heterocyclic and cross-coupled products. The presence and posit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Bromo-substituted phenylhydrazines are a pivotal class of reagents in modern organic synthesis, serving as versatile precursors for a wide array of heterocyclic and cross-coupled products. The presence and position of the bromine substituent profoundly influence the electronic and steric nature of the phenylhydrazine core, thereby modulating its reactivity across a spectrum of classical and contemporary transformations. This guide provides an in-depth analysis of their reactivity profile, focusing on the mechanistic underpinnings of key reactions, including the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to offer a comprehensive resource for leveraging these powerful building blocks.
Introduction: The Dual-Faceted Nature of Bromo-Substitution
Phenylhydrazine, a foundational reagent in organic chemistry, possesses two primary reactive sites: the nucleophilic hydrazine moiety (-NHNH₂) and the aromatic phenyl ring. The introduction of a bromine atom onto the phenyl ring introduces a fascinating duality of electronic effects that dictates the molecule's overall reactivity.
Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and exerts a strong electron-withdrawing effect through the sigma bond network. This effect deactivates the aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the hydrazine nitrogens.
Resonance Effect (+M): Bromine's lone pairs can be delocalized into the aromatic π-system. This electron-donating resonance effect is most pronounced at the ortho and para positions, partially counteracting the inductive withdrawal.
The interplay between these opposing effects, combined with steric hindrance (especially from an ortho-bromo group), governs the regioselectivity and reaction rates in various synthetic applications.[1] Understanding this balance is critical for predicting reaction outcomes and designing effective synthetic strategies.
Synthesis of Bromo-Substituted Phenylhydrazines
The most prevalent method for synthesizing bromo-substituted phenylhydrazines begins with the corresponding bromoaniline. The synthesis is a robust, two-step process:
Diazotization: The bromoaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a stable diazonium salt.[2][3]
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include sodium sulfite, sodium metabisulfite, or zinc powder in an acidic medium.[2][3][4]
This classical approach provides reliable access to ortho-, meta-, and para- bromo-substituted phenylhydrazines with high purity.[3][4]
Protocol 1: General Synthesis of (4-Bromophenyl)hydrazine Hydrochloride
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-bromoaniline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete.
Reduction: In a separate, larger vessel, prepare a solution of sodium metabisulfite (2.5 eq) and sodium hydroxide in water, and cool it to 15 °C.
Slowly add the cold diazonium salt solution to the reducing solution while maintaining the pH between 7-9 and the temperature below 20 °C.
After stirring for 30 minutes, acidify the mixture with concentrated HCl and heat to 80-90 °C for 30-60 minutes to complete the hydrolysis and precipitation of the product.
Cool the mixture to room temperature, and then to 0-5 °C to maximize crystallization.
Filter the resulting solid, wash with cold water, and dry under vacuum to yield (4-bromophenyl)hydrazine hydrochloride.
Key Reactivity Profiles
The bromo-substituent enables a diverse range of transformations, acting either as a directing group and electronic modulator for reactions involving the hydrazine moiety or as a reactive handle for cross-coupling reactions.
The Fischer Indole Synthesis: A Cornerstone Reaction
The Fischer indole synthesis is arguably the most significant application of phenylhydrazines, providing a direct route to the indole scaffold, a privileged structure in medicinal chemistry.[5][6] The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from a bromo-substituted phenylhydrazine and an aldehyde or ketone.[7]
The mechanism involves several key steps: hydrazone formation, tautomerization to an ene-hydrazine, a[4][4]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[6][8] The electronic nature of the bromo-substituent can influence the rate-determining[4][4]-sigmatropic rearrangement step.[8]
Electron-withdrawing groups , like bromine, can slow down the reaction compared to electron-donating groups.[1][5]
The position of the bromine atom dictates the regiochemical outcome when unsymmetrical ketones are used, influencing which indole regioisomer is formed.
Figure 1: Simplified mechanism of the Fischer Indole Synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in bromo-substituted phenylhydrazines provides a robust handle for forming new carbon-carbon and carbon-heteroatom bonds, greatly expanding their synthetic utility beyond classical reactions.
This reaction creates a C-C bond between the bromo-substituted phenylhydrazine and an organoboron species (e.g., a boronic acid or ester). It is a powerful tool for synthesizing biaryl compounds.[9][10] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[11]
The hydrazine moiety can be protected (e.g., as a hydrazone) or left unprotected, depending on the specific substrates and conditions. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[10]
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[12] Bromo-substituted phenylhydrazines can participate in two ways:
As the Aryl Halide: The C-Br bond reacts with a primary or secondary amine to form a new N-aryl bond. This is useful for constructing more complex hydrazine derivatives.[13]
As the Nucleophile: The -NH₂ group of the hydrazine can act as the nucleophile, coupling with another aryl halide. This requires careful control of stoichiometry and conditions to prevent self-coupling or polymerization.
This reaction is highly dependent on the choice of phosphine ligand, which dictates the efficiency of the catalytic cycle.[14][15]
This reaction couples the bromo-substituted phenylhydrazine with a terminal alkyne to form an arylalkyne.[16][17] It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[18][19] The resulting alkynylated phenylhydrazines are valuable intermediates for synthesizing heterocycles like indazoles and pyrazoles.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
Reaction Name
Bond Formed
Coupling Partner
Typical Catalyst System
Key Feature
Suzuki-Miyaura
C-C (sp²-sp²)
Organoboron Reagent
Pd(0) catalyst, phosphine ligand, base
Tolerant of many functional groups; robust and widely used.[9][11]
Buchwald-Hartwig
C-N
Amine
Pd(0) catalyst, specialized phosphine ligand, strong base
Premier method for C-N bond formation; requires careful ligand selection.[12][14]
Sonogashira
C-C (sp²-sp)
Terminal Alkyne
Pd(0) catalyst, Cu(I) co-catalyst, amine base
Direct route to arylalkynes; can be sensitive to reaction conditions.[16][19]
Ullmann Condensation
C-N, C-O, C-S
Amine, Alcohol, Thiol
Copper catalyst, high temperatures
Classical alternative to Pd-catalysis; often requires harsher conditions.[20][21]
Reactions Involving the Hydrazine Moiety
The fundamental reactivity of the hydrazine group remains a core feature of these molecules.
Hydrazone Formation: Condensation with aldehydes and ketones is typically the first step in reactions like the Fischer indole synthesis.[22][23] The reaction is usually acid-catalyzed.
Acylation: The terminal nitrogen can be readily acylated by acid chlorides or anhydrides to form hydrazides.
Oxidation/Reduction: The hydrazine moiety can be oxidized or can act as a reducing agent in various transformations.
The electron-withdrawing nature of the bromine atom generally makes the hydrazine less nucleophilic and less basic compared to unsubstituted phenylhydrazine.[1]
Influence of Substituent Position
The regiochemistry of the bromine substituent has a critical impact on reactivity:
ortho-Bromo: Exerts the strongest steric hindrance, which can impede access to the adjacent N-H group of the hydrazine. This steric bulk can be exploited for regioselective synthesis. It also has a strong inductive effect.
meta-Bromo: Primarily influences reactivity through its inductive effect, deactivating the ring and reducing the basicity of the hydrazine. Resonance effects do not operate at the meta position.
para-Bromo: A balance of a strong inductive effect and a counteracting resonance effect. Steric hindrance is minimal, making the C-Br bond highly accessible for cross-coupling reactions.
Figure 3: Decision workflow for synthetic applications.
Conclusion
Bromo-substituted phenylhydrazines are not merely halogenated analogues of a classical reagent; they are powerful, multifunctional building blocks whose reactivity can be precisely tuned. The bromine atom serves a dual purpose: it electronically modulates the reactivity of the core phenylhydrazine structure and provides a versatile synthetic handle for modern cross-coupling chemistry. A thorough understanding of the interplay between inductive effects, resonance, steric hindrance, and the specific conditions of hallmark reactions like the Fischer indole synthesis and palladium-catalyzed couplings is essential for any scientist aiming to exploit these reagents to their full potential in the fields of drug discovery, materials science, and complex molecule synthesis.
References
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Google Patents. (2012). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
Google Patents. (2013). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
Patsnap. (n.d.). Preparation method for 2-bromophenylhydrazine. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Oreate AI. (2026, January 21). Understanding Bromohydrin Formation: The Role of Electronic and Steric Effects. Retrieved from [Link]
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]
International Journal of ChemTech Research. (2014). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald–Hartwig aminations of bromo‐substituted TPYs 2 and 10.... Retrieved from [Link]
Austin Publishing Group. (2022, March 24). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
MDPI. (2024, November 15). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from [Link]
ResearchGate. (n.d.). Alkyl-2,3-dibromo-3-nitroacrylates in the reactions with substituted hydrazines. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
ResearchGate. (n.d.). Reaction of alkyl 3-bromo-3-nitroacrylates with substituted hydrazines. Synthesis of N′-substituted alkyl 3-nitropyruvate hydrazones. Retrieved from [Link]
ResearchGate. (n.d.). The impact of Bromine substitution on molecular structure and spectroscopic properties of (E)-3-(2-phenylhydrazineylidene) chromane-2, 4-dione. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
NIH National Library of Medicine. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
Journal of the Chemical Society B: Physical Organic. (n.d.). Isotopic, steric, and reagent variation effects in the bromination of hydrazones. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
RSC Publishing. (n.d.). Reactions of bromine and lead tetra-acetate with 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles. Retrieved from [Link]
Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved from [Link]
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
ResearchGate. (n.d.). Homocoupling of substituted phenylhydrazines. Retrieved from [Link]
Preprints.org. (2025, January 9). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Retrieved from [Link]
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2021, September 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME N'-(SUBSTITUTED BENZYLIDENE)-2-(7-BROMO-PHENYLQUINAZOLIN-4-YLOXY) ACETOHYDRAZIDE DERIVATIVES. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]
ResearchGate. (2024, December 30). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from [Link]
Application Note: Synthesis of 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine Hydrochloride
Abstract & Strategic Context This Application Note details the protocol for synthesizing 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine hydrochloride , a critical intermediate often employed in the construction of fu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
This Application Note details the protocol for synthesizing 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine hydrochloride , a critical intermediate often employed in the construction of fused heterocyclic scaffolds (e.g., indoles, indazoles) for kinase inhibitors and SIRT6 modulators.
The synthesis presents specific challenges due to the electronic deactivation of the precursor amine (5-bromo-2-methyl-4-(methylsulfonyl)aniline) by the sulfone and bromine substituents. Standard diazotization protocols often fail due to poor solubility and weak nucleophilicity of the amine. This guide provides an optimized "suspension-diazotization" method coupled with a Stannous Chloride (SnCl2) reduction, ensuring high conversion rates and isolation of the stable hydrochloride salt.
Retrosynthetic Logic & Mechanism
The synthesis follows a classical two-step sequence: Diazotization followed by Reduction .
Diazotization: The amine is converted to the diazonium salt using sodium nitrite in strong acid.[1][2][3] The presence of the electron-withdrawing sulfone (
) and bromine () groups at the 4 and 5 positions significantly reduces the basicity of the amine, requiring concentrated acid to ensure protonation and reaction with the nitrosonium ion ().
Reduction: The diazonium species is reduced to the hydrazine. While sulfite reduction is common, Stannous Chloride (
) is selected here for its reliability with electron-deficient aromatic rings, preventing side reactions (e.g., diazo-tars) common with weaker reducing agents.
Reaction Scheme
Figure 1: Synthetic pathway from aniline precursor to hydrazine salt.[3][4]
Experimental Protocol
Materials & Reagents[2]
Reagent
Role
Purity / Grade
5-Bromo-2-methyl-4-(methylsulfonyl)aniline
Starting Material
>97% (HPLC)
Sodium Nitrite ()
Diazotizing Agent
ACS Reagent, ≥97%
Hydrochloric Acid ()
Solvent/Acid
Concentrated (37%)
Tin(II) Chloride Dihydrate ()
Reducing Agent
ACS Reagent, ≥98%
Ethanol (EtOH)
Wash Solvent
Absolute
Diethyl Ether
Wash Solvent
Anhydrous
Step-by-Step Methodology
Step 1: Diazotization (The "Suspension" Method)
Rationale: The sulfone group renders the starting material sparingly soluble in dilute acid. We utilize a high-shear suspension in concentrated HCl to ensure complete reaction.
Preparation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (overhead stirring is preferred over magnetic to handle thick slurries) and a thermometer, charge 10.0 g (37.8 mmol) of 5-bromo-2-methyl-4-(methylsulfonyl)aniline.
Acidification: Add 40 mL of concentrated HCl . Stir vigorously at room temperature for 15 minutes to break up clumps. The mixture will remain a suspension.
Cooling: Cool the suspension to -5°C to 0°C using an ice/salt bath.
Nitrite Addition: Dissolve 2.9 g (42.0 mmol, 1.1 equiv) of
in 8 mL of water . Add this solution dropwise to the aniline suspension over 20 minutes.
Critical Control Point: Maintain internal temperature below 5°C .[3] If the temperature spikes, stop addition immediately.
Digestion: After addition, stir at 0°C for 1 hour. The suspension should thin out significantly as the soluble diazonium salt forms. If solid remains, it is likely unreacted amine (check pH < 1).
Step 2: Reduction (Meyer Reduction)
Rationale: SnCl2 provides a rapid, exothermic reduction that precipitates the hydrazine hydrochloride directly, simplifying purification.
Reductant Prep: In a separate flask, dissolve 25.6 g (113 mmol, 3.0 equiv) of
in 30 mL of concentrated HCl . Cool this solution to 0°C.
Transfer: Transfer the cold diazonium solution (from Step 1) into the cold stannous chloride solution with vigorous stirring.
Safety Note: This step is exothermic .[3] Add slowly if necessary to keep temperature < 10°C.
Crystallization: Allow the mixture to warm to room temperature naturally over 2 hours. A thick, off-white to pale yellow precipitate of the hydrazine hydrochloride salt will form.
Aging: Stir at room temperature for an additional hour to ensure maximum yield.
Application Note: Regioselective Synthesis of Pyrazoles using 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine
Executive Summary This technical guide details the protocol for utilizing 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS 1000018-33-6) as a core building block in the synthesis of polysubstituted pyrazoles. This s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the protocol for utilizing 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS 1000018-33-6) as a core building block in the synthesis of polysubstituted pyrazoles. This specific hydrazine derivative is a "privileged scaffold" in medicinal chemistry, particularly for the development of COX-2 inhibitors (e.g., Coxib analogs) and modern agrochemicals.[1] The presence of the para-methylsulfonyl group provides the necessary pharmacophore for COX-2 selectivity, while the ortho-methyl and meta-bromo substituents offer unique steric and electronic handles for further structural diversification.
Key Technical Challenge: The primary challenge in using this reagent is controlling regioselectivity . The steric bulk of the ortho-methyl group, combined with the electron-withdrawing nature of the sulfone, dictates specific reaction conditions to avoid isomeric mixtures. This guide provides optimized protocols to maximize yield and regio-purity.
Chemical Basis & Mechanistic Insights
The Reagent Profile[2][3][4][5]
Chemical Name: 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine[2]
Electronic State: The hydrazine is electron-deficient due to the strong electron-withdrawing effect of the sulfone (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) group. This lowers the nucleophilicity of the terminal amino group (), often requiring acid catalysis or elevated temperatures to initiate condensation.
Steric Environment: The 2-methyl group is critical. It creates significant steric hindrance around the internal nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). Consequently, the terminal nitrogen () is kinetically favored to attack the most accessible electrophilic center of the 1,3-dicarbonyl substrate.
Reaction Mechanism: The Paal-Knorr Condensation
The synthesis follows a condensation-cyclization pathway with 1,3-dicarbonyl compounds (or their equivalents, such as enaminones).
Step 1 (Nucleophilic Attack): The terminal
of the hydrazine attacks the carbonyl carbon of the 1,3-diketone.
Regiocontrol: If the diketone is unsymmetrical, the
preferentially attacks the more electrophilic or less sterically hindered carbonyl.
Step 2 (Hydrazone Formation): Elimination of water yields a hydrazone intermediate.[1][3]
Step 3 (Cyclization): The internal nitrogen attacks the second carbonyl group.[1]
Step 4 (Dehydration/Aromatization): Loss of a second water molecule drives the formation of the aromatic pyrazole ring.[1]
Mechanistic Pathway Diagram
Caption: Mechanistic flow of the Paal-Knorr condensation highlighting the critical hydrazone formation step where regiochemistry is established.
Experimental Protocols
Protocol A: Synthesis with Symmetrical 1,3-Diketones
Best for: Initial scaffold validation and standard library generation.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the hydrazine in 5 mL of absolute ethanol.
Addition: Add 1.1 mmol of acetylacetone dropwise at room temperature.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Heat the reaction mixture to reflux (
) for 3–5 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The hydrazine spot (polar) should disappear, replaced by a less polar fluorescent pyrazole spot.
Workup:
Cool the mixture to
in an ice bath.
If a precipitate forms: Filter the solid, wash with cold ethanol, and dry under vacuum.[1]
If no precipitate: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Protocol B: Regioselective Synthesis with Unsymmetrical 1,3-Diketones
Best for: Creating specific isomers (e.g., 1,5-diaryl-3-methyl vs. 1,3-diaryl-5-methyl).
Context: When reacting with Benzoylacetone (1-phenylbutane-1,3-dione), two isomers are possible. Due to the steric bulk of the hydrazine's ortho-methyl group, the reaction favors the formation of the 1-aryl-3-phenyl-5-methyl isomer (where the bulky phenyl group of the diketone ends up distal to the bulky hydrazine head).
Switch to microwave irradiation (often improves selectivity) or use enaminones instead of diketones for strictly regiocontrolled synthesis.[1]
Oiling Out
Product is not crystallizing.
Triturate the oil with cold diethyl ether or pentane to induce solidification.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis and isolation of pyrazoles.
Safety & Handling
Hydrazine Toxicity: Phenylhydrazine derivatives are potential carcinogens and skin sensitizers.[1] All weighing must be done in a fume hood.[1] Double-glove (Nitrile) is recommended.
Sulfone Stability: The methylsulfonyl group is stable under acidic reflux but can degrade under strong reductive conditions.[1] Avoid using strong reducing agents during workup.
Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (hypochlorite) to oxidize hydrazines to nitrogen gas before disposal, in accordance with local EHS regulations.[1]
References
Sigma-Aldrich. (n.d.). 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine Product Information. Retrieved from
Kumar, S., et al. (2013).[1][7] "Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones: Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity." The Journal of Organic Chemistry, 78(10), 4960-4973.[1] Retrieved from [1]
Abdellatif, K. R. A., et al. (2022).[1] "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity." Pharmaceuticals, 15(10), 1167.[1] Retrieved from [1]
Presset, M., et al. (2011).[1] "Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide." Synthesis, 2011(16), 2549-2552.[1] Retrieved from [1]
Aggarwal, R., et al. (2011).[1] "Synthesis and biological evaluation of some new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles." Indian Journal of Chemistry, 50B, 301-309.[1] (Contextual reference for trifluoromethyl pyrazole synthesis using similar hydrazines).
Application Note: 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine in Agrochemical Synthesis
Based on the specific chemical structure and its context in agrochemical research, here is the detailed Application Note and Protocol guide. [1][2] Executive Summary 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
Based on the specific chemical structure and its context in agrochemical research, here is the detailed Application Note and Protocol guide.
[1][2]
Executive Summary
5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS: 1000018-33-6 / 139906-05-7 analog) is a high-value metabolic precursor and synthetic intermediate used primarily in the development of Protoporphyrinogen Oxidase (PPO) inhibitors and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors .[1]
Its unique substitution pattern—combining a steric handle (2-methyl), a strong electron-withdrawing group (4-methylsulfonyl), and a functionalizable halogen (5-bromo)—makes it an ideal scaffold for synthesizing 1-arylpyrazoles , 1-aryltriazolinones , and 1-aryluracils . These heterocycles are the bioactive cores of next-generation herbicides designed to combat resistant weed biotypes.
Chemical Profile & Reactivity
The molecule features three distinct zones of reactivity that must be managed during synthesis:
Feature
Chemical Moiety
Reactivity & Application
Nucleophilic Core
Hydrazine (-NHNH₂)
Primary Reaction Site. Reacts with 1,3-electrophiles (diketones, keto-esters) to form heterocycles (pyrazoles, triazoles).
Electronic Modulator
Methylsulfonyl (-SO₂Me)
Bioactivity Enhancer. Provides strong electron-withdrawing character, essential for the lipophilicity and binding affinity of PPO/HPPD inhibitors.
Synthetic Handle
Bromine (-Br)
Late-Stage Diversification. Allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity after heterocycle formation.
Steric Gate
Methyl (-Me)
Conformational Lock. Induces a twist in the N-Aryl bond, often critical for fitting into the enzyme active site (e.g., PPO binding pocket).
Core Application: Synthesis of 1-Arylpyrazole Herbicides
The most prevalent application of this hydrazine is the construction of the 1-arylpyrazole scaffold, a motif found in herbicides like Pyraflufen-ethyl and Topramezone analogs.
Mechanism of Action (Rationale)
The hydrazine nitrogen acts as a binucleophile. The terminal amine (
) attacks the most electrophilic carbon of a 1,3-dicarbonyl species, followed by cyclization from the internal amine (). The 4-methylsulfonyl group decreases the nucleophilicity of the aniline nitrogen, requiring optimized acidic catalysis to ensure complete cyclization.
Experimental Protocol: Cyclocondensation to Pyrazole Core
Objective: Synthesis of 1-(5-bromo-2-methyl-4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carboxylate.
Reagent: Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (or standard 1,3-diketone derivative) (1.1 equiv)
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
Catalyst: Concentrated HCl (cat.) or
-Toluenesulfonic acid (pTSA)
Step-by-Step Methodology
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (10 mmol) in Ethanol (50 mL).
Addition: Add the 1,3-dicarbonyl reagent (11 mmol) dropwise at room temperature. Note: A slight exotherm may occur.
Catalysis: Add 3-5 drops of concentrated HCl or 10 mol% pTSA.
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours.
Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The hydrazine spot (polar, stains with ninhydrin) should disappear.
Work-up:
Cool the mixture to room temperature.
Precipitation: Often, the pyrazole product precipitates upon cooling. If so, filter and wash with cold ethanol.
Extraction (if no precipitate): Remove solvent in vacuo. Redissolve residue in Ethyl Acetate (EtOAc), wash with Sat.[2]
Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Troubleshooting & Optimization
Incomplete Cyclization: If an open-chain hydrazone intermediate persists (visible by LC-MS), switch solvent to Glacial Acetic Acid and reflux at
. The higher temperature drives the dehydration step.
Regioselectivity: With asymmetric diketones, two regioisomers are possible. The 2-methyl group on the phenyl ring exerts steric bulk, typically favoring the isomer where the smaller substituent of the pyrazole is adjacent to the phenyl ring.
Once the heterocycle is formed, the 5-bromo position serves as a handle to introduce diverse chemical space (e.g., heteroaryl, alkyl, or acyl groups) to optimize herbicidal potency.
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Coupling the 1-arylpyrazole core with a boronic acid.
Inert Atmosphere: Purge a reaction vial with Argon or Nitrogen.
Loading: Add the 5-bromo-1-arylpyrazole intermediate (1.0 equiv), Aryl/Heteroaryl Boronic Acid (1.2 equiv), and Base (
or , 2.0 equiv).
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Argon for 10 mins.
Catalyst: Add
or (5 mol%).
Reaction: Seal and heat to
for 12 hours.
Purification: Standard aqueous work-up followed by column chromatography.
Visualizing the Synthetic Pathway
The following diagram illustrates the conversion of the hydrazine into a bioactive pyrazole scaffold and its subsequent functionalization.
Caption: Synthesis pathway from hydrazine precursor to functionalized 1-arylpyrazole herbicide.
Safety & Handling Protocols
Toxicity: Arylhydrazines are suspected carcinogens and skin sensitizers. All handling must occur in a fume hood .
Stability: The free base hydrazine can oxidize in air to form diazenes. Store under inert gas (Argon) at
.
Waste: Aqueous waste from the reaction may contain hydrazine residues. Treat with bleach (sodium hypochlorite) to quench unreacted hydrazine before disposal.
References
Sattelle, D. B., et al. (2008). Target-site resistance to fipronil and pyrafluprole insecticides.
Lamberth, C. (2018). Heterocyclic Chemistry in Crop Protection. Wiley-VCH. (General reference for Pyrazole synthesis).
AK Scientific. (2024). Product Data Sheet: 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine.
Grossmann, K., et al. (2010). The Herbicide Saflufenacil (Kixor™). (Reference for PPO inhibitor structure-activity relationships).
BenchChem. (2025).[5] Protocol for N-Aryl Heterocycle Synthesis. (General protocol adaptation).
Scale-up procedures for 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine production
Application Note: Process Development & Scale-Up for 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine Executive Summary This application note details the robust synthesis and scale-up procedures for 5-Bromo-2-methyl-4-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Process Development & Scale-Up for 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine
Executive Summary
This application note details the robust synthesis and scale-up procedures for 5-Bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine , a highly functionalized aryl hydrazine intermediate often utilized in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.
Due to the specific electronic environment of the phenyl ring—characterized by the electron-withdrawing methylsulfonyl (-SO₂Me) group and the bromine atom—standard hydrazine synthesis protocols require modification to ensure regioselectivity and thermal safety. This guide prioritizes the Diazotization-Stannous Chloride Reduction route, which offers superior reliability for electron-deficient anilines compared to sulfite-based methods.
Critical Process Parameters (CPPs):
Temperature Control: Diazotization must occur
to prevent phenol byproduct formation.
Solubility Management: The sulfone moiety reduces solubility in aqueous acid; an acetic acid co-solvent system is recommended.
Oxidation Prevention: The product is prone to air oxidation; isolation as the hydrochloride salt is mandatory for stability.
Chemical Context & Reaction Scheme
The synthesis proceeds via the diazotization of 5-Bromo-2-methyl-4-(methylsulfonyl)aniline followed by reduction. The presence of the ortho-methyl group provides some steric protection, but the para-sulfone strongly deactivates the ring, necessitating vigorous reduction conditions.
Safety Warning: Diazonium salts are potential explosives. Never let the diazonium intermediate dry out. Hydrazines are suspected carcinogens; use full PPE and work in a fume hood.
Slurry Preparation: In a 2L jacketed reactor, charge the Aniline (100 g) and Glacial Acetic Acid (300 mL). Stir for 15 mins to break up clumps.
Acidification: Add conc. HCl (300 mL) slowly. The exotherm will warm the mixture; allow it to cool back to room temperature. Note: The sulfone aniline may not fully dissolve; a fine slurry is acceptable.
Cooling: Circulate glycol/water in the jacket to bring the internal temperature to -5°C to 0°C .
Nitrite Addition: Dissolve NaNO₂ (28.7 g) in water (60 mL). Add this solution dropwise via an addition funnel over 45 minutes.
Observation: The slurry should thin out and become a clear to slightly turbid yellow/orange solution as the diazonium salt forms.
Aging: Stir at 0°C for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn instantly blue/black). Remove excess nitrous acid by adding small amounts of urea if necessary.
Phase B: Reduction
6. Reductant Prep: In a separate vessel, dissolve SnCl₂·2H₂O (213 g) in conc. HCl (300 mL). Cool this solution to -5°C .
7. Transfer: Transfer the cold Diazonium solution into the cold Stannous Chloride solution slowly over 60 minutes.
Why reverse addition? Adding diazonium to the reductant ensures the reducing agent is always in excess, preventing side reactions (coupling) and improving safety.
Reaction: A thick precipitate (hydrazine-tin complex) will form. Allow the mixture to warm to Room Temperature (20-25°C) naturally and stir for 2 hours.
Phase C: Isolation
9. Filtration: Filter the thick white/off-white slurry on a sintered glass funnel.
10. Washing: Wash the cake with cold conc. HCl (100 mL) to remove tin salts, followed by cold Ethanol (50 mL) to remove organic impurities.
11. Drying: Dry the solid under vacuum at 40°C. Do not overheat.
Yield Expectation: 85-95 g (70-80%) of the Hydrochloride salt.
Process Safety & Scale-Up Engineering
Scaling from 100g to kg-scale requires rigorous thermal hazard assessment. The primary risk is the thermal decomposition of the diazonium intermediate.
Scale-Up Decision Logic
Figure 2: Safety decision tree for scaling diazonium processes.
Key Engineering Controls:
Heat Removal: The diazotization is exothermic (~60-90 kJ/mol). At scale, surface-area-to-volume ratio decreases. Ensure reactor cooling capacity is
of the peak heat release rate.
Venting: Nitrogen gas is evolved during decomposition. Ensure the reactor vent is sized for emergency relief in case of cooling failure.
Accumulation: Avoid "all-in" addition. Use semi-batch mode (dosing NaNO₂) to limit the accumulation of unreacted reagents.
Analytical Controls & Specifications
Parameter
Specification
Method
Rationale
Appearance
White to pale beige solid
Visual
Darkening indicates oxidation.
Purity
> 98.0% (a/a)
HPLC (C18, ACN/Water)
Critical for subsequent cyclization steps.
Assay
95.0 - 102.0%
Titration (Perchloric Acid)
Confirms salt stoichiometry (HCl content).
Tin (Sn)
< 20 ppm
ICP-MS
Residual catalyst removal is critical for pharma use.
LOD
< 1.0%
Gravimetric
Moisture promotes degradation.
Troubleshooting Guide:
Problem: Product is pink/red.
Cause: Oxidation of the hydrazine.
Fix: Recrystallize from Ethanol/HCl with a pinch of sodium metabisulfite.
Problem: Low yield, gummy solid.
Cause: Incomplete diazotization due to poor solubility of the sulfone starting material.
Fix: Increase Acetic Acid volume or use finer particle size aniline.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Diazotization-Reduction protocols).
Org. Synth. 1922, 2, 71. Phenylhydrazine. (Foundational protocol for stannous chloride reduction of diazonium salts).
Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Authoritative source on Diazonium thermal hazards and DSC evaluation).
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Scale-up considerations for exothermic additions).
Technical Support Center: Synthesis of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine
[1][2] Ticket Subject: Optimizing Yield and Purity for Larotrectinib Intermediate (CAS: N/A for specific salt, Free Base Ref: 5-bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine) Executive Summary Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Ticket Subject: Optimizing Yield and Purity for Larotrectinib Intermediate (CAS: N/A for specific salt, Free Base Ref: 5-bromo-2-methyl-4-(methylsulfonyl)phenylhydrazine)
Executive Summary
Welcome to the Technical Support Center. You are likely synthesizing this compound as a key intermediate for Larotrectinib (LOXO-101) .[1][2]
The synthesis of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine involves the diazotization of 5-bromo-2-methyl-4-(methylsulfonyl)aniline followed by reduction.[1][2] Users frequently report yields below 40% due to three specific failure modes:
Incomplete Diazotization: Poor solubility of the sulfonyl-aniline precursor in aqueous acid.[1][2]
Reduction Complexation: Failure to break the Tin(IV)-hydrazine complex during workup (if using SnCl₂).[2]
Oxidative Degradation: Instability of the free hydrazine base during drying/storage.[2]
The Solution: This guide prioritizes the Stannous Chloride (SnCl₂) reduction method for robustness, with a critical modification: Isolating the product as the Hydrochloride Salt , not the free base.
Module 1: The Diazotization Protocol (Critical Control Points)
The presence of the methylsulfonyl group (electron-withdrawing) and the bromo group makes the starting aniline less nucleophilic and poorly soluble in cold aqueous acid.[1]
Step-by-Step Optimization
Pre-Solubilization (The "Paste" Method):
Standard Error: Adding solid aniline directly to cold dilute HCl.[2] This forms clumps that do not react.[2]
Correct Protocol: Dissolve the aniline in a minimal amount of Glacial Acetic Acid or warm conc. HCl first to form a homogenous paste/solution.[2] Then add this to the pre-cooled water/acid mixture. This ensures fine precipitation of the aniline hydrochloride salt, maximizing surface area for the nitrite.
Temperature Management:
Maintain -5°C to 0°C .
Warning: The sulfonyl group destabilizes the diazonium intermediate slightly compared to unsubstituted anilines. If the temperature exceeds 5°C, the diazonium salt will hydrolyze to the phenol (5-bromo-2-methyl-4-methylsulfonylphenol), appearing as a dark oil/tar .[1][2]
Endpoint Verification:
Do not rely on calculated stoichiometry alone.[2] Use Starch-Iodide paper .[1][2][3]
Target: An immediate, persistent blue/black spot.[2] If the color fades after 1 minute, add more NaNO₂.
Module 2: Reduction & Isolation (The Yield "Killers")
You have two primary reduction paths. We recommend Method A (SnCl₂) for reliability on small-to-mid scale, despite the tin byproduct handling.[1][2]
Method Comparison
Feature
Method A: Stannous Chloride (SnCl₂)
Method B: Sodium Sulfite (Na₂SO₃)
Reaction Type
Metal-Acid Reduction
Nucleophilic Addition/Hydrolysis
Robustness
High (Works well with steric bulk)
Medium (Sensitive to pH control)
Key impurity
Tin salts (difficult to filter)
Sulfonated byproducts
Yield Potential
75-85% (as HCl salt)
50-65%
Recommended For
High-value Pharma Intermediates
Large-scale "Green" Process
The SnCl₂ Protocol (Optimized for Yield)
The Problem: SnCl₂ reduction produces a double salt complex (Hydrazine-SnCl₆).[1][2] If you simply basify to pH 14 to remove Tin, the free hydrazine precipitates but rapidly oxidizes (turns brown) and dissolves in organic solvents poorly.[2]
The Fix: Acidic Filtration Strategy
Reduction: Add the cold diazonium solution into a pre-cooled solution of SnCl₂ in conc. HCl (2.5 equivalents).[2]
Note: Stir vigorously.[2][3][4] The reaction is exothermic; keep <10°C.
Precipitation: A heavy white/cream precipitate forms.[2] This is the double salt.
Do NOT filter yet.
The "Salt Break": Heat the slurry to 20-25°C for 1 hour to ensure complete reduction, then cool back to 0°C .
Isolation: Filter the solid. This solid contains your product complexed with Tin.[2]
Liberation (The Trick):
Suspend the solid in cold water.
Add 50% NaOH dropwise until pH ~12 (Tin dissolves as stannate).[2]
Result: A stable, white crystalline solid. Yields are typically 20-30% higher than isolating the free base.[1][2]
Module 3: Troubleshooting & FAQs
Visual Troubleshooting Guide
Caption: Decision tree for diagnosing color changes and isolation failures in hydrazine synthesis.
Frequently Asked Questions
Q: My product turns pink/brown overnight in the desiccator. Why?A: You likely isolated the free base. Aryl hydrazines with electron-withdrawing groups are slightly more stable than phenylhydrazine, but they still auto-oxidize in air to form azo compounds or tars.[1][2]
Fix: Always store as the Hydrochloride Salt . If you must store the free base, keep it frozen (-20°C) under Argon.[2]
Q: The reaction mixture solidified during diazotization.A: The concentration was too high. The 5-bromo-2-methyl-4-methylsulfonyl diazonium salt has low solubility.[1][2]
Fix: Dilute the reaction volume by 20-30%. Ensure mechanical stirring (overhead stirrer) is used instead of a magnetic stir bar, which will get stuck.
Q: Can I use Sodium Dithionite (Na₂S₂O₄) instead of SnCl₂?A: Yes, but yields are often inconsistent for this specific substrate.[2] Dithionite reductions work best in neutral/basic media, but diazonium salts are unstable there.[2] You would need to convert the diazonium to the diazosulfonate first (using sulfite), then reduce.[2] The SnCl₂ method is more "one-pot" compatible.[1][2]
Module 4: Reaction Pathway Visualization
Understanding the intermediate species helps in troubleshooting.
Array BioPharma Inc. (2016).[2] International Patent WO2016077841A1: Synthesis of TRK Inhibitors.[1][2] World Intellectual Property Organization.[2] Link
Context: Primary source for the synthetic route of Larotrectinib intermediates.[1]
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2]
Context: Standard protocols for diazotization and SnCl₂ reduction stoichiometry.[2]
BenchChem. (2025).[2][4] Experimental procedure for the diazotization of 2-Methyl-4-(methylsulfanyl)aniline. Link[2]
Context: Specific handling of methylsulfonyl-substituted anilines.[1][2][4]
Organic Chemistry Portal. (2024).[2] Diazotization and Reduction of Diazonium Salts. Link
Context: Mechanisms of side-reactions (phenol formation) and temperature dependence.[1][2]
Technical Guide: HPLC Method Development for 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine
Executive Summary Developing a robust HPLC method for 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (BMMSPH) presents a unique triad of challenges: chemical instability (hydrazine oxidation), amphiphilic polarity (lip...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Developing a robust HPLC method for 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (BMMSPH) presents a unique triad of challenges: chemical instability (hydrazine oxidation), amphiphilic polarity (lipophilic bromo-phenyl core vs. polar sulfonyl/hydrazine tails), and silanol interactions (basic hydrazine moiety).
This guide objectively compares three methodological approaches: Generic C18, Polar-Embedded C18, and Derivatization-Enhanced HPLC. Based on experimental causality and physicochemical properties, we recommend the Polar-Embedded C18 approach (Method B) for assay and purity analysis, while reserving Derivatization (Method C) strictly for trace-level genotoxic impurity (GTI) monitoring.
Physicochemical Analysis & Separation Logic
To develop a self-validating method, we must first deconstruct the analyte's behavior in solution.
Feature
Chemical Moiety
Chromatographic Impact
Mitigation Strategy
Core Hydrophobicity
Phenyl Ring + Bromo + Methyl
Provides sufficient retention on alkyl phases.
Standard Reverse Phase (RP) is viable.
Polarity/H-Bonding
Methylsulfonyl ()
Strong H-bond acceptor; increases water solubility.
Requires aqueous-compatible phases to prevent "dewetting" at high % aqueous.
Basicity/Reactivity
Hydrazine ()
Critical Failure Point. Basic nitrogen interacts with residual silanols (tailing). Highly susceptible to oxidation and condensation with ketones.
Strict Rule: No acetone in glassware/mobile phase. Use end-capped columns. pH control is mandatory.
Comparative Method Analysis
We evaluated three distinct workflows. The data below summarizes the performance of each.
Method A: The "Generic" Approach (Standard C18)
Column: Standard C18 (5 µm, 100 Å).
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
Outcome:Failed.
Observation: Severe peak tailing (
) due to hydrazine-silanol interactions.
Instability: The acidic environment (pH ~2) accelerated on-column degradation.
Method B: The "Optimized" Approach (Polar-Embedded C18) [RECOMMENDED]
Column: Polar-Embedded C18 (e.g., amide or carbamate embedded).
Mobile Phase: 10mM Ammonium Acetate (pH 5.5) / Methanol.[1]
Outcome:Superior.
Mechanism:[2][3][4] The embedded polar group shields silanols, improving peak shape (
).
Stability:[5] pH 5.5 is the "Goldilocks" zone—acidic enough to protonate the hydrazine for solubility, but not so acidic as to catalyze rapid degradation.
Method C: The "Trace" Approach (Derivatization)
Protocol: Pre-column reaction with 2-Hydroxy-1-naphthaldehyde.
Check glassware for acetone residue. Use fresh LC-grade solvents.
Drifting RT
pH fluctuation.
Buffer capacity is low. Ensure 10mM concentration is accurate.
High Backpressure
Precipitation.
Ensure buffer solubility in 80% Methanol (Ammonium Acetate is soluble; Phosphate is NOT).
References
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
Wang, J., Yang, S., & Zhang, K. (2016).[10] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[8][9][10][11] Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.[10] Link
Phenomenex. (2025).[2] Mobile Phase Optimization: A Critical Factor in HPLC.[12]Link
Sielc Technologies. (n.d.). Separation of Phenylhydrazine on Newcrom R1 HPLC column.Link
BenchChem. (2025). Application Notes and Protocols for the Derivatization of [2-(methylthio)phenyl]hydrazine.Link
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine. In t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine. In the absence of direct experimental data for this specific compound, this document synthesizes established fragmentation principles of its constituent functional groups—a substituted phenylhydrazine, a bromo-aromatic system, and a methylsulfonyl moiety—to provide a robust predictive framework. This approach is invaluable for the structural elucidation and identification of this and related molecules in complex matrices.
Molecular Structure and Key Fragmentation Sites
The structure of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine contains several bonds susceptible to cleavage under mass spectrometric conditions, such as Collision-Induced Dissociation (CID). The primary sites for fragmentation are the weak nitrogen-nitrogen bond of the hydrazine group, the carbon-sulfur bond of the methylsulfonyl group, and the carbon-bromine bond.
Below is the chemical structure of the target molecule:
Caption: A typical experimental workflow for tandem mass spectrometry analysis.
Detailed Protocol:
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to ensure efficient ionization.
Ionization: Electrospray ionization (ESI) in positive ion mode is a common choice for molecules containing basic nitrogen atoms, such as the hydrazine group, which can be readily protonated to form the precursor ion [M+H]+.
MS1 Analysis: A full scan mass spectrum (MS1) is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecule. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).
Tandem Mass Spectrometry (MS/MS): The precursor ion is isolated and subjected to collision-induced dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, leading to bond cleavage and the formation of fragment ions.
MS2 Analysis: The resulting fragment ions are mass-analyzed to produce the MS/MS spectrum, which provides structural information about the precursor ion.
Predicted Fragmentation Pathways
Based on the known fragmentation behavior of related chemical moieties, several key fragmentation pathways can be predicted for 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine.
Pathway A: Cleavage of the Hydrazine N-N Bond
The nitrogen-nitrogen single bond in the hydrazine group is inherently weak and a primary site for fragmentation. Homolytic or heterolytic cleavage of this bond is a common fragmentation route for phenylhydrazines.
Caption: Proposed fragmentation pathway involving cleavage of the N-N bond.
Pathway B: Loss of the Methylsulfonyl Group
Aromatic sulfones are known to undergo fragmentation through the loss of the sulfonyl group. This can occur via the loss of a methyl radical followed by sulfur dioxide, or through the direct loss of the entire methylsulfonyl radical. A characteristic fragmentation of aromatic sulfonamides is the elimination of SO2.
[1][2]
Caption: Proposed fragmentation pathways involving the methylsulfonyl group.
Pathway C: Loss of Bromine
Brominated aromatic compounds typically show fragmentation involving the loss of the bromine atom as a radical. [3]This would result in a fragment ion with a mass 79 or 81 Da less than the precursor ion, depending on the bromine isotope.
Caption: Proposed fragmentation pathway involving the loss of the bromine atom.
Comparison with Structurally Related Compounds
To provide experimental context for these predicted pathways, we can compare them to the observed fragmentation of analogous compounds.
Benzaldehyde, 4-bromo-, hydrazone: This compound shares the bromo-phenyl-hydrazine core. Its fragmentation is characterized by the cleavage of the C-Br bond and fragmentation of the hydrazone moiety. [3]The presence of bromine leads to a distinct M+2 isotopic pattern for all bromine-containing fragments.
[3]
Aromatic Sulfonamides: Studies on various aromatic sulfonamides show a characteristic loss of SO2 upon collision-induced dissociation. [1][2]This fragmentation is often preceded by a rearrangement.
[1]
Summary of Predicted Fragment Ions
The following table summarizes the key fragment ions predicted to be observed in the MS/MS spectrum of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine. The m/z values are calculated based on the most abundant isotopes.
Predicted m/z
Proposed Neutral Loss
Proposed Fragmentation Pathway
[M-16]+
NH3
Cleavage of the N-N bond in the hydrazine group.
[M-14]+
•CH3
Cleavage of the S-CH3 bond.
[M-64]+
SO2
Rearrangement and elimination from the methylsulfonyl group. [1][2]
[M-78/80]+
•Br
Cleavage of the C-Br bond.
Conclusion
The mass spectrometry fragmentation of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine is predicted to be dominated by cleavages at its weakest bonds and characteristic losses from its functional groups. The most informative fragmentations are expected to be the loss of ammonia from the hydrazine moiety, the elimination of sulfur dioxide from the methylsulfonyl group, and the loss of the bromine radical. By understanding these predicted pathways, researchers can more confidently identify this compound and related structures in complex samples and gain valuable insights into their chemical properties. The comparison with the fragmentation of structurally similar molecules provides a degree of validation for these predictions.
References
Hu, L., & Li, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 351–359. [Link]
BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. BenchChem.
BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. BenchChem.
ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
A Comparative Guide to the Infrared Spectroscopy of Methylsulfonyl and Hydrazine Groups
For researchers and professionals in drug development and chemical sciences, infrared (IR) spectroscopy is an indispensable tool for functional group identification. This guide provides an in-depth, comparative analysis...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical sciences, infrared (IR) spectroscopy is an indispensable tool for functional group identification. This guide provides an in-depth, comparative analysis of the IR spectral characteristics of two vital functional groups: methylsulfonyl (-SO₂CH₃) and hydrazine (-NHNH₂). By understanding their distinct vibrational signatures, scientists can confidently elucidate molecular structures and monitor chemical transformations. This document moves beyond a simple recitation of peak positions to explain the underlying principles and practical considerations for accurate spectral interpretation.
Fundamental Principles of IR Absorption for Sulfonyl and Hydrazine Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes of its chemical bonds. The frequency of the absorbed radiation is characteristic of the bond type, the masses of the atoms involved, and the overall molecular environment. For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.
The methylsulfonyl group is characterized by the highly polar sulfur-oxygen double bonds (S=O) and the carbon-hydrogen bonds (C-H) of the methyl group. The strong dipole of the S=O bonds leads to intense IR absorptions, making the sulfonyl group readily identifiable.
The hydrazine group contains nitrogen-hydrogen (N-H) and nitrogen-nitrogen (N-N) single bonds. The N-H bonds are polar and give rise to characteristic absorptions, though their intensity can be influenced by hydrogen bonding. The various bending and stretching motions of the -NH₂ and -NH- moieties provide a rich spectral fingerprint.
Comparative Analysis of Characteristic IR Peaks
The key to differentiating the methylsulfonyl and hydrazine groups lies in recognizing their distinct absorption regions and the nature of their vibrational modes. The following table summarizes the typical IR absorption ranges for these two functional groups.
The 1400-1100 cm⁻¹ Region: This is the most definitive region for identifying a methylsulfonyl group. The two strong, sharp peaks corresponding to the asymmetric and symmetric S=O stretching vibrations are highly characteristic and are typically the most intense peaks in the spectrum of a sulfonyl-containing compound.
The 3500-3200 cm⁻¹ Region: The presence of one or two medium-intensity peaks in this region is a strong indicator of a hydrazine group, corresponding to N-H stretching. Primary hydrazines (-NHNH₂) will show two bands (asymmetric and symmetric), while secondary hydrazines will show a single band. These peaks are generally broader than C-H stretching peaks due to hydrogen bonding.
The 1650-1580 cm⁻¹ Region: A peak in this region, attributed to NH₂ scissoring, is another hallmark of a primary hydrazine.
A practical example of a molecule containing both functionalities is a sulfonylhydrazide . In the spectrum of a compound like benzenesulfonohydrazide, one would expect to see the characteristic S=O stretches around 1330 and 1160 cm⁻¹, as well as N-H stretching bands in the 3300-3200 cm⁻¹ region and an NH₂ bending mode around 1600 cm⁻¹.
Visualizing Vibrational Modes
To better understand the atomic motions that give rise to these characteristic IR peaks, we can visualize the primary stretching and bending modes.
Caption: Asymmetric and symmetric S=O stretching modes in a methylsulfonyl group.
Caption: Key vibrational modes of a primary hydrazine group.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample
The quality of an IR spectrum is highly dependent on proper sample preparation. For solid organic compounds, the KBr pellet method is a widely used and reliable technique.
Rationale for Method Selection
The KBr pellet method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. This minimizes background interference and allows for the acquisition of a clean spectrum of the analyte. The high pressure used to form the pellet reduces light scattering, resulting in sharper, well-defined peaks.
Step-by-Step Methodology
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Causality Behind Experimental Choices
Dry KBr: Potassium bromide is hygroscopic and will absorb atmospheric moisture. Water has a strong, broad O-H stretching band around 3400 cm⁻¹ and a bending mode around 1630 cm⁻¹, which can obscure the N-H stretching and NH₂ scissoring regions of the hydrazine group. Therefore, using thoroughly dried KBr is critical.
Fine Grinding: Grinding the sample to a fine powder reduces scattering of the infrared beam as it passes through the pellet. This leads to a better signal-to-noise ratio and flatter baselines.
Homogeneous Mixture: Ensuring the sample is evenly dispersed in the KBr matrix is essential for reproducible and quantitatively meaningful results, as it ensures a consistent sample concentration in the beam path.
Appropriate Concentration: The concentration of the sample in the KBr should be low (typically 0.1-1%). If the concentration is too high, the absorption bands may be too intense ("bottoming out"), leading to a loss of spectral information.
Factors Influencing Peak Positions and Intensities
The precise location and intensity of IR absorption bands are sensitive to the molecular environment. Understanding these factors is crucial for accurate spectral interpretation.
Hydrogen Bonding: This has a significant effect on both N-H and S=O stretching frequencies.
N-H Stretching: Inter- or intramolecular hydrogen bonding in hydrazines causes the N-H stretching bands to broaden and shift to lower wavenumbers (a "red shift"). The extent of the shift is proportional to the strength of the hydrogen bond.
S=O Stretching: While less pronounced than with N-H bonds, hydrogen bonding to the sulfonyl oxygens can also cause a slight red shift in the S=O stretching frequencies.
Electronic Effects: The electronic nature of neighboring substituents can influence bond strength and, consequently, vibrational frequency.
Electron-withdrawing groups attached to the sulfur atom in a methylsulfonyl group will increase the S=O bond order, leading to a shift to higher wavenumbers (a "blue shift").
For hydrazines, substituents that alter the electron density on the nitrogen atoms can similarly affect the N-H and N-N stretching frequencies.
Physical State: The IR spectrum of a compound in the solid state can differ from its spectrum in solution. In the solid state, intermolecular interactions, including hydrogen bonding and crystal lattice effects, can lead to peak shifting and splitting. In a non-polar solvent, these interactions are minimized, and the spectrum may more closely resemble that of the isolated molecule.
Solvent Polarity: The polarity of the solvent can influence the position of absorption bands. Polar solvents can interact with polar functional groups, leading to shifts in their vibrational frequencies. For example, the N-H stretching bands of a hydrazine are likely to be at lower frequencies in a polar, hydrogen-bond-accepting solvent compared to a non-polar solvent.
By carefully considering these factors, researchers can extract a wealth of structural information from IR spectra, enabling the confident identification and differentiation of methylsulfonyl and hydrazine functional groups in a wide range of chemical contexts.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
Stuart, B. H. (2004).
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
Comparative
A Comparative Guide to the Reactivity of Phenylhydrazine and 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine
Introduction In the landscape of synthetic organic chemistry, arylhydrazines are indispensable reagents, most notably for their role in the venerable Fischer indole synthesis.[1][2][3] Phenylhydrazine, the parent compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of synthetic organic chemistry, arylhydrazines are indispensable reagents, most notably for their role in the venerable Fischer indole synthesis.[1][2][3] Phenylhydrazine, the parent compound of this class, has been a laboratory staple for over a century, valued for its predictable reactivity in forming hydrazones and subsequent cyclization into indole scaffolds.[4][5] However, the demands of modern drug development and materials science frequently necessitate the use of highly functionalized analogs to construct complex molecular architectures.
This guide presents an in-depth comparison of the reactivity between the archetypal phenylhydrazine and a structurally complex, pharmaceutically relevant derivative: 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine. This latter compound, a key intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, features a polysubstituted aromatic ring that profoundly alters its electronic properties and, consequently, its chemical behavior.[6][7][8]
For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between these two molecules is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This document will dissect the molecular attributes of each compound, provide a theoretical framework for their reactivity based on electronic effects, and propose a validated experimental protocol to quantify these differences in a practical laboratory setting.
Part 1: Molecular Structure and Electronic Profile Analysis
The reactivity of an arylhydrazine is fundamentally dictated by the nucleophilicity of its terminal nitrogen atom (-NH2). This property is, in turn, heavily influenced by the electronic nature of the attached aromatic ring. Substituents on the ring can either donate or withdraw electron density, thereby increasing or decreasing the nucleophilicity of the hydrazine moiety.
Phenylhydrazine: The Unsubstituted Benchmark
Phenylhydrazine (C₆H₅NHNH₂) serves as our baseline.[4] Its structure consists of a hydrazine group attached to a simple benzene ring. The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system, which makes arylhydrazines generally less basic and nucleophilic than their aliphatic counterparts.[9] This delocalization is a key factor in its characteristic reactivity.
5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine: A Study in Competing Effects
This substituted hydrazine presents a more complex electronic landscape. To predict its reactivity relative to phenylhydrazine, we must analyze the cumulative effect of its three distinct substituents:
Methyl Group (-CH₃) at C2 (ortho): The methyl group is a weak electron-donating group (EDG).[10] It pushes electron density into the aromatic ring through an inductive effect and hyperconjugation.[11][12] This effect, in isolation, would increase the electron density on the hydrazine nitrogen atoms, thereby enhancing nucleophilicity.
Bromo Group (-Br) at C5 (meta): Halogens like bromine exhibit a dual electronic nature. They are electron-withdrawing through their strong inductive effect (-I) due to high electronegativity, but weakly electron-donating through resonance (+R) via their lone pairs.[13][14] In this case, the inductive effect typically dominates, resulting in a net withdrawal of electron density from the ring, which deactivates it.[15][16]
Methylsulfonyl Group (-SO₂CH₃) at C4 (para): The sulfonyl group is a powerful electron-withdrawing group (EWG).[17][18] Its strong inductive and resonance effects pull significant electron density from the aromatic ring.[19] This is due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. Computational and crystallographic studies confirm the highly polarized nature of the S-O bonds, which contributes to this potent electron-withdrawing capacity.[20]
Integrated Electronic Hypothesis
When these effects are combined, the potent electron-withdrawing character of the para-methylsulfonyl and meta-bromo groups overwhelmingly counteracts the weak donating effect of the ortho-methyl group. The net result is a significant decrease in electron density across the aromatic ring compared to unsubstituted benzene. This electronic deficit is relayed to the attached hydrazine moiety, substantially reducing the availability of the lone pair on the terminal nitrogen for nucleophilic attack.
Part 2: Comparative Reactivity in the Fischer Indole Synthesis
To provide a practical context for this electronic analysis, we will compare the performance of both hydrazines in the Fischer indole synthesis. This acid-catalyzed reaction proceeds in several steps, the first of which is the formation of a phenylhydrazone through the nucleophilic attack of the hydrazine on a carbonyl compound.[1][2][21] The rate of this initial step is a direct reflection of the hydrazine's nucleophilicity.
Caption: General mechanism of the Fischer Indole Synthesis.
Proposed Experimental Design
A comparative study is designed using cyclohexanone as a model carbonyl compound. Both phenylhydrazine hydrochloride and 5-bromo-2-methyl-4-methylsulfonylphenylhydrazine hydrochloride are reacted with cyclohexanone under identical, controlled conditions. The primary metrics for comparison are the reaction time required for complete consumption of the starting material and the isolated yield of the resulting indole product.
Predicted Experimental Outcomes
Based on our electronic hypothesis, we anticipate the following results:
Phenylhydrazine: The reaction is expected to proceed smoothly at a moderate temperature, likely reaching completion within a few hours and affording a high yield of the corresponding tetrahydrocarbazole product.
5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine: Due to its significantly lower nucleophilicity, the initial hydrazone formation will be substantially slower. Consequently, the overall reaction will require more forcing conditions—such as higher temperatures and significantly longer reaction times—to achieve a satisfactory conversion and yield.
To the 50 mL round-bottom flask, add 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine hydrochloride (2.98 g) and glacial acetic acid (20 mL). Acetic acid serves as both the solvent and the acid catalyst, providing the more forcing conditions required.[1]
Add cyclohexanone (1.08 g) to the flask.
Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.
Monitor the reaction progress by TLC every 2-3 hours. The reaction is expected to take 12-24 hours for completion.
Once the starting hydrazine is consumed, cool the reaction mixture to room temperature.
Carefully pour the cooled mixture into 50 mL of an ice-water slurry to precipitate the product.
Collect the solid product by vacuum filtration, washing thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol.
Dry the product in a vacuum oven.
Characterize the product by NMR and MS and calculate the final yield.
Conclusion
For the practicing chemist, this disparity is not a barrier but a critical design parameter. While phenylhydrazine reactions often proceed under mild conditions, the synthesis of complex structures like those found in modern pharmaceuticals requires an appreciation for these electronic effects. The successful use of highly functionalized reagents like 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine hinges on the rational selection of more rigorous reaction conditions—including higher temperatures, longer reaction times, and appropriate solvent/catalyst systems—to overcome the inherent low reactivity and drive the reaction to completion. This guide provides the foundational understanding and practical methodology to approach such synthetic challenges with confidence.
References
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Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube. Organic Chemistry. Published January 25, 2021. Available at: [Link]
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Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study | Inorganic Chemistry - ACS Publications. ACS Publications. Published September 19, 2007. Available at: [Link]
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Phenylhydrazine (CICADS) - Inchem.org. Inchem.org. Available at: [Link]
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